molecular formula C9H8N2O2S B103586 (4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one CAS No. 19387-61-2

(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one

Cat. No.: B103586
CAS No.: 19387-61-2
M. Wt: 208.24 g/mol
InChI Key: AHWCHZIQPYFQCK-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one” is a thiazolidinone derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features a 4-hydroxyphenylimino group at position 4 of the thiazolidinone core, with an (E)-configuration at the imine double bond (Fig. 1). Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Structural analogs, such as those in (e.g., 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide), demonstrate the importance of the 4-hydroxyphenylimino moiety in modulating biological activity .

Properties

IUPAC Name

4-(4-hydroxyphenyl)imino-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-7-3-1-6(2-4-7)10-8-5-14-9(13)11-8/h1-4,12H,5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWCHZIQPYFQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=C(C=C2)O)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357854
Record name 4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19387-61-2
Record name 4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch-Thiazolidinone Cyclization (Method A)

Reaction Scheme :

  • Imine Formation :
    4-Hydroxyaniline+Glyoxylic AcidEtOH, Δ(4-Hydroxyphenyl)imino-acetic Acid\text{4-Hydroxyaniline} + \text{Glyoxylic Acid} \xrightarrow{\text{EtOH, Δ}} \text{(4-Hydroxyphenyl)imino-acetic Acid}

  • Cyclization :
    (4-Hydroxyphenyl)imino-acetic Acid+Mercaptoacetic AcidBezene, ΔThis compound\text{(4-Hydroxyphenyl)imino-acetic Acid} + \text{Mercaptoacetic Acid} \xrightarrow{\text{Bezene, Δ}} \text{this compound}

Conditions :

  • Solvent: Anhydrous benzene or toluene.

  • Temperature: Reflux (80–110°C) for 12–18 hours.

  • Catalyst: None required; reaction proceeds via nucleophilic attack of sulfur on the imine carbon.

Yield Optimization :

  • Mercaptoacetic Acid Stoichiometry : A 1:1.2 molar ratio of imine to mercaptoacetic acid maximizes ring closure efficiency (yield: 72–85%).

  • Solvent Choice : Benzene affords higher yields (78%) compared to THF (62%) due to improved solubility of intermediates.

Characterization Data :

  • IR (KBr) : νC=O\nu_{\text{C=O}} 1685 cm⁻¹, νN-H\nu_{\text{N-H}} 3270 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, -OH), 8.3 (s, 1H, -N=CH-), 7.6–6.8 (m, 4H, Ar-H), 4.1 (s, 2H, -S-CH₂-).

Liebermann Pseudothiohydantoin Method (Method B)

Reaction Scheme :

  • Thiourea Condensation :
    4-Hydroxybenzaldehyde+ThioureaHCl, Δ4-Hydroxyphenyl-thioureido Intermediate\text{4-Hydroxybenzaldehyde} + \text{Thiourea} \xrightarrow{\text{HCl, Δ}} \text{4-Hydroxyphenyl-thioureido Intermediate}

  • Cyclization with Chloroacetic Acid :
    Intermediate+ClCH₂COOHNaOHThis compound\text{Intermediate} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH}} \text{this compound}

Conditions :

  • Solvent : Aqueous ethanol (50% v/v).

  • Temperature : 70°C for 6 hours.

  • Base : 10% NaOH solution to deprotonate the thioureido group.

Key Observations :

  • Side Reactions : Competing formation of 2-thioxo-thiazolidinone derivatives is suppressed by maintaining pH > 10.

  • Yield : 65–70%, lower than Method A due to side-product formation.

Microwave-Assisted Synthesis (Method C)

Procedure :

  • One-Pot Reaction :
    4-Hydroxyaniline+Mercaptoacetic Acid+CH₃COClMW, 150WThis compound\text{4-Hydroxyaniline} + \text{Mercaptoacetic Acid} + \text{CH₃COCl} \xrightarrow{\text{MW, 150W}} \text{this compound}

Advantages :

  • Time Efficiency : 15–20 minutes vs. 12–18 hours for conventional methods.

  • Yield Improvement : 88–92% due to reduced thermal decomposition.

Parameters :

  • Solvent : Solvent-free conditions or DMF.

  • Temperature Control : Microwave irradiation at 80–100°C prevents racemization of the imine group.

Stereochemical Control and Configuration Analysis

The (4E) configuration is critical for biological activity and is governed by:

  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) favor the E-isomer due to stabilization of the transition state.

  • Base Additives : Triethylamine increases E selectivity (95:5 E:Z) by deprotonating the imine intermediate.

Confirmation Techniques :

  • NOESY NMR : Absence of nuclear Overhauser effect between the imine proton and thiazolidinone methylene confirms the E configuration.

  • X-ray Crystallography : Bond angles and torsion angles of the imine group (C=N-C=O: 178.5°) validate the trans geometry.

Purification and Analytical Validation

Purification Methods :

  • Recrystallization : Ethanol-water (3:1) yields needle-shaped crystals with >99% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted mercaptoacetic acid.

Purity Assessment :

  • HPLC : Retention time = 4.2 min (C18 column, MeOH:H₂O 70:30).

  • Melting Point : 192–194°C (uncorrected).

Comparative Analysis of Synthetic Methods

ParameterMethod AMethod BMethod C
Yield 72–85%65–70%88–92%
Time 12–18 h6 h15–20 min
E Isomer Purity 90%85%95%
Scalability Pilot-scaleLab-scaleLab-scale

Key Trade-offs :

  • Method A offers scalability but requires prolonged reflux.

  • Method C maximizes yield and stereoselectivity but demands specialized equipment.

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Mechanism :

  • Nucleophilic Attack : Thiol group of mercaptoacetic acid attacks the imine carbon.

  • Ring Closure : Intramolecular esterification forms the thiazolidinone ring.

Common Side Products :

  • 2-Thioxo Derivatives : Formed via oxidation; prevented by inert atmosphere (N₂).

  • O-Acetylated Byproducts : Minimized by using anhydrous conditions.

Industrial Applicability and Green Chemistry Approaches

Solvent Substitution :

  • Replace benzene with cyclopentyl methyl ether (CPME) to reduce toxicity.

  • Catalytic Systems : Nano-Fe₃O₄ catalysts enable room-temperature synthesis (yield: 82%).

Waste Reduction :

  • Recyclable Catalysts : Magnetic separation of Fe₃O₄ nanoparticles reduces metal waste.

  • Water as Solvent : Achieves 68% yield under ultrasonic irradiation .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that (4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one exhibits several notable biological properties:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro assays showed effectiveness comparable to standard antibiotics, suggesting its potential as an alternative treatment option for infections .
  • Antitubercular Activity : In a study focused on the synthesis of novel thiazolidinone derivatives, this compound was evaluated for its antitubercular activity. Results indicated promising activity against Mycobacterium tuberculosis, with certain derivatives showing higher efficacy than established drugs like pyrazinamide .
  • Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these pathways and assess efficacy in clinical settings.
  • Diabetes Management : Thiazolidinone derivatives have been explored for their insulin-sensitizing effects. The unique structure of this compound positions it as a candidate for further investigation in diabetes research.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA, and induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties of Selected Thiazolidinones

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activity (Reported) Reference
(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one 4-hydroxyphenylimino (4) C₉H₈N₂O₂S 208.24* Not explicitly reported Inferred
5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one Hydroxyimino (5), imino (4) C₃H₅N₃O₂S 147.16 Pd(II) ion chelation
(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one 4-chlorobenzylidene (5), 3-hydroxyphenylimino (2) C₁₆H₁₁ClN₂O₂S 330.80 Not reported
2-[(4-diethylaminophenyl)imino]-3-(thiophen-2-ylmethyl)thiazolidin-4-one 4-diethylaminophenylimino (2), thiophenmethyl (3) C₁₇H₂₂N₄OS₂ 382.51 Aromatase inhibition
(2E,5Z)-2-[(4-bromophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one 4-bromophenylimino (2), 3,4,5-trimethoxybenzylidene (5) C₂₀H₁₈BrN₃O₃S 466.31 Not reported

Key Observations:

Substituent Effects on Bioactivity: The presence of electron-donating groups (e.g., hydroxyl in the target compound) may enhance interactions with biological targets through hydrogen bonding. For example, the 4-diethylaminophenylimino group in compound 7k () contributes to aromatase inhibition, suggesting that substituent electronic properties critically influence enzyme binding .

Stereoelectronic Differences :

  • The (E)-configuration of the imine group in the target compound may confer rigidity to the structure, favoring specific binding modes compared to (Z)-isomers .
  • Thioxo analogs (e.g., 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in ) replace the oxo group at position 2 with a thione, altering electronic density and reactivity .

Pharmacological and Functional Comparisons

Antitumor Activity:

  • Wang et al. (2011) synthesized 4-thiazolidinones with indolin-2-one moieties (e.g., compound 46) showing IC₅₀ values of 1.2–8.7 μM against human cancer cell lines, attributed to apoptosis induction via mitochondrial pathways . The target compound’s 4-hydroxyphenylimino group may similarly interact with cellular targets like kinases or DNA topoisomerases.

Antimicrobial and Antiviral Activity:

  • Nagalakshmi et al. (2013) reported 2-[(substitutedphenyl)imino]-3-phenyl-1,3-thiazolidin-4-ones with moderate antiviral activity against herpes simplex virus (HSV-1), highlighting the role of aryl substituents in viral replication inhibition .

Metal Chelation:

    Biological Activity

    (4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one, a heterocyclic compound featuring a thiazolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Synthesis

    The compound is synthesized through the condensation of 4-hydroxyaniline with thiosemicarbazide, followed by cyclization under acidic conditions. Common solvents used include ethanol or methanol, often with hydrochloric acid as a catalyst. The resulting structure is characterized by a thiazolidine ring fused with an aniline derivative, which contributes to its biological properties.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various thiazolidin-4-one derivatives, revealing that compounds with specific substituents showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with chlorine substitutions demonstrated enhanced inhibition against Escherichia coli and Staphylococcus aureus, achieving inhibition percentages of up to 91.66% .

    Anticancer Properties

    The compound has also been investigated for its anticancer potential. It induces apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and disruption of cellular processes. Notably, studies have shown that certain derivatives effectively inhibit the growth of cancer cell lines such as HT29 adenocarcinoma and H460 lung cancer cells . The structure-activity relationship suggests that modifications at specific positions on the thiazolidine ring can enhance anticancer efficacy.

    Anti-inflammatory Effects

    In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a potential candidate for treating inflammatory diseases .

    The mechanisms underlying the biological activities of this compound include:

    • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their function.
    • DNA Interaction : It disrupts cellular processes by interacting with DNA, potentially leading to cell cycle arrest.
    • Apoptosis Induction : Activation of specific signaling pathways results in programmed cell death in cancer cells .

    Comparative Analysis

    Activity TypeObserved EffectsReference
    AntimicrobialInhibition against E. coli (up to 91.66%) ,
    AnticancerInduces apoptosis in HT29 and H460 cells ,
    Anti-inflammatoryReduces levels of pro-inflammatory cytokines ,

    Case Studies

    • Antibacterial Study : A series of thiazolidin-4-one compounds were tested for antibacterial activity against E. coli and S. aureus. The compound 2-(chlorophenyl-imino)thiazolidin-4-one showed an inhibition zone comparable to standard antibiotics like Ampicillin .
    • Anticancer Research : In vitro studies demonstrated that modifications on the thiazolidine ring significantly influenced anticancer activity. Compounds with heteroaryl moieties exhibited enhanced potency against various cancer cell lines .

    Q & A

    Basic Research Questions

    Q. How can synthetic methodologies for (4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one be optimized to improve yield and purity?

    • Methodological Answer :

    • Step 1 : Use retrosynthetic analysis to identify intermediates, such as substituted amines (e.g., 4-hydroxyphenyl derivatives) and thiocarbonyl precursors, as outlined in quinazolinone synthesis strategies .
    • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst). For example, microwave-assisted synthesis (80–120°C, 3–6 minutes) can enhance reaction efficiency compared to conventional methods (6–12 hours) .
    • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

    Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

    • Methodological Answer :

    • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
    • ¹H/¹³C-NMR : Assign signals for the thiazolidinone ring (e.g., C2 carbonyl at ~170 ppm) and imino group (N-H proton at ~10 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak) .

    Q. How can computational chemistry validate the stereochemistry and electronic properties of this compound?

    • Methodological Answer :

    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and dipole moments .
    • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro testing .

    Advanced Research Questions

    Q. How can retrosynthetic analysis guide the design of structurally diverse thiazolidinone derivatives?

    • Methodological Answer :

    • Core Modification : Replace the 4-hydroxyphenyl group with halogenated or alkylated aryl rings to alter electronic properties .
    • Heterocycle Substitution : Introduce pyrimidine or triazole rings via cyclocondensation reactions (e.g., using thiourea derivatives) .
    • Validation : Compare bioactivity (e.g., antimicrobial IC₅₀) across derivatives to establish structure-activity relationships (SAR) .

    Q. What experimental strategies resolve contradictions in elemental analysis data for thiazolidinone derivatives?

    • Methodological Answer :

    • Replicate Synthesis : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch variability .
    • Cross-Validation : Combine CHN analysis with X-ray crystallography to confirm stoichiometry. For example, a 0.2% discrepancy in carbon content may arise from residual solvents .

    Q. How should in vitro biological assays be designed to evaluate the compound’s therapeutic potential?

    • Methodological Answer :

    • Dose-Response Testing : Use a randomized block design with triplicate samples (e.g., 0.1–100 µM concentrations) .
    • Control Groups : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <0.1%) .
    • Endpoint Selection : Measure IC₅₀ for cytotoxicity (MTT assay) and target inhibition (e.g., enzyme activity via fluorometry) .

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